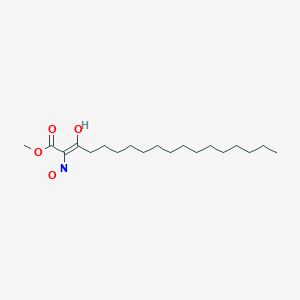![molecular formula C8H18NO4P B14336122 Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate CAS No. 104584-00-1](/img/structure/B14336122.png)
Dimethyl [2-(diethylamino)-2-oxoethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide is an organic compound with a unique structure that includes both diethyl and dimethoxyphosphinyl groups attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide typically involves the reaction of diethylamine with dimethoxyphosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
Diethylamine+Dimethoxyphosphinyl chloride→N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide
Industrial Production Methods
In an industrial setting, the production of N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain the required anhydrous conditions and optimize reaction parameters such as temperature and pressure.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the dimethoxyphosphinyl group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethoxyphosphinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphine metabolism.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The dimethoxyphosphinyl group can act as a ligand, binding to metal ions or active sites on enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylacetamide: A common solvent with similar structural features but different functional groups.
N,N-Diethylacetamide: Similar in structure but lacks the dimethoxyphosphinyl group.
Dimethylformamide: Another solvent with similar applications in organic synthesis.
Uniqueness
N,N-Diethyl-2-(dimethoxyphosphinyl)acetamide is unique due to the presence of both diethyl and dimethoxyphosphinyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
104584-00-1 |
|---|---|
Molekularformel |
C8H18NO4P |
Molekulargewicht |
223.21 g/mol |
IUPAC-Name |
2-dimethoxyphosphoryl-N,N-diethylacetamide |
InChI |
InChI=1S/C8H18NO4P/c1-5-9(6-2)8(10)7-14(11,12-3)13-4/h5-7H2,1-4H3 |
InChI-Schlüssel |
KSLQKPFNWKVAMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)CP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
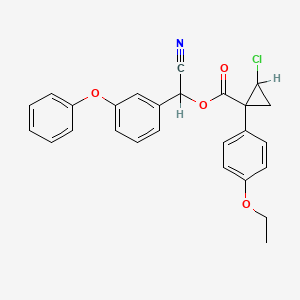
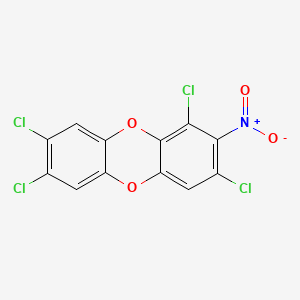
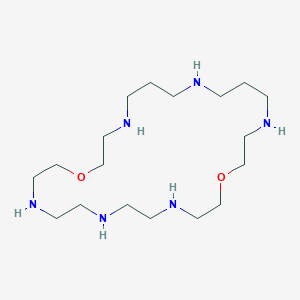
![Thiophene, 2,2'-[1,1'-biphenyl]-4,4'-diylbis-](/img/structure/B14336065.png)
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)



![4-([1,1'-Biphenyl]-4-yl)-7-(4-methoxyphenyl)-1,10-phenanthroline](/img/structure/B14336086.png)
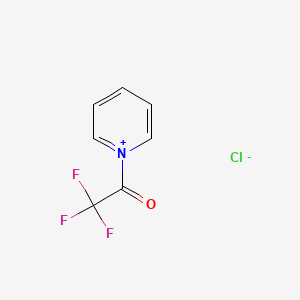
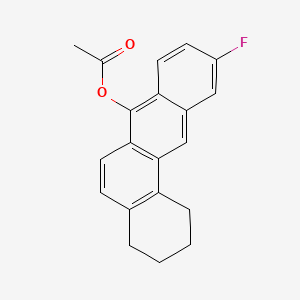
![4-Methyl-9-oxobicyclo[3.3.1]nonan-2-yl acetate](/img/structure/B14336106.png)
